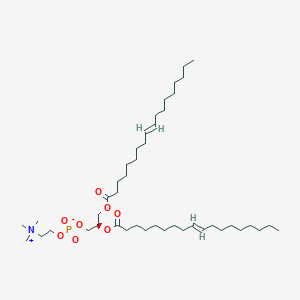

1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine

Beschreibung

Phase Behavior in Mixed Lipid Bilayer Systems

Thermodynamic Stability and Phase Transitions

DOPC exhibits distinct phase behavior due to its di-unsaturated oleoyl chains, which lower its main phase transition temperature ($$Tm$$) to approximately $$-17^\circ \text{C}$$. This contrasts sharply with saturated lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a $$Tm$$ of $$41^\circ \text{C}$$. In binary mixtures with DPPC, molecular dynamics simulations demonstrate that DOPC disrupts gel-phase formation, stabilizing liquid-disordered ($$Ld$$) phases even at low temperatures. For example, a 1:1 DOPC/DPPC mixture phase-separates into $$Ld$$ and gel domains below $$24^\circ \text{C}$$, with DOPC enriching the $$L_d$$ regions.

Quaternary Phase Diagrams and Compositional Interplay

In quaternary systems containing DOPC, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol, DOPC shifts phase boundaries toward lower cholesterol concentrations. At $$20^\circ \text{C}$$, a mixture of 30 mol% DOPC, 30 mol% DSPC, 20 mol% POPC, and 20 mol% cholesterol forms coexisting liquid-ordered ($$Lo$$) and $$Ld$$ domains. The unsaturated chains of DOPC increase the acyl chain free volume, reducing lipid packing density and favoring $$L_d$$ phase formation.

Table 1: Phase Transition Temperatures of Select Phosphatidylcholines

| Lipid | $$T_m$$ (°C) |

|---|---|

| DOPC (18:1 PC) | -17 |

| DPPC (16:0 PC) | 41 |

| DSPC (18:0 PC) | 55 |

| POPC (16:0-18:1 PC) | -2 |

Data derived from Avanti Polar Lipids.

Eigenschaften

Molekularformel |

C44H84NO8P |

|---|---|

Molekulargewicht |

786.1 g/mol |

IUPAC-Name |

[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+/t42-/m1/s1 |

InChI-Schlüssel |

SNKAWJBJQDLSFF-PKSSMFHRSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Synthesis via Acyl Chloride Intermediate

The most established method for DOPC synthesis involves sequential acylation of sn-glycero-3-phosphorylcholine (GPC) using oleoyl chloride. This approach, derived from patent CN102491994A , employs phosphorus oxychloride (POCl₃) to activate fatty acids. In a representative procedure, hexadecanol reacts with POCl₃ at -8°C in acetone, forming a phosphate intermediate. Subsequent acylation with 9E-octadecenoyl chloride in the presence of pyridine yields DOPC after purification via recrystallization. The reaction achieves ~59% yield when using stoichiometric equivalents of oleoyl chloride and GPC .

Key parameters include:

-

Temperature control : Reactions are conducted below 10°C to prevent acyl migration.

-

Solvent selection : Dichloromethane and acetone minimize side reactions.

-

Catalysts : Pyridine neutralizes HCl byproduct, enhancing reaction efficiency .

Enzymatic Synthesis Using Acyltransferases

Enzymatic methods offer stereospecificity, avoiding racemization. As detailed in PNAS (1977) , sn-glycero-3-phosphate is acylated using acyl-CoA derivatives catalyzed by PlsB and PlsC acyltransferases. For DOPC, recombinant PlsC selectively incorporates oleic acid at the sn-2 position of lysophosphatidylcholine. This method achieves 85–90% regioselectivity but requires purified enzymes and CoA donors, limiting scalability .

Recent advancements integrate cell-free systems (PMC, 2022) , where Escherichia coli extracts express PlsX, PlsY, and PlsC. By coupling fatty acid synthesis (via acetyl-CoA carboxylase) with acyltransferases, phosphatidic acid precursors are generated in situ. Encapsulating this system within liposomes yielded 400 µM DOPC after 120 minutes, demonstrating feasibility for artificial cell development .

Industrial-Scale Production and Optimization

Large-scale DOPC synthesis prioritizes cost-effectiveness and purity. Patent CN102491994A outlines a three-step industrial process:

-

Esterification : Cetyl alcohol and POCl₃ react at 5°C in methylene chloride.

-

Ring-closure : Intermediate A reacts with terephthaloyl chloride, forming a cyclic phosphate.

-

Ammonolysis : Trimethylamine opens the phosphate ring, yielding DOPC after acetone washes.

Critical industrial considerations include:

-

Solvent recycling : Toluene and ethyl acetate are reused to reduce costs.

-

Purity control : Recrystallization in ethanol removes unreacted fatty acids (<0.5% impurity) .

-

Throughput : Batch reactors produce 1.7 kg DOPC per 20 L reaction vessel .

Purification and Analytical Characterization

Post-synthesis purification ensures pharmaceutical-grade DOPC. Common techniques include:

-

Column chromatography : Silica gel eluted with chloroform/methanol/water (65:25:4) separates DOPC from lysophospholipids .

-

Recrystallization : Ethanol at -20°C precipitates DOPC with ≥98% purity .

Analytical validation employs:

-

¹H NMR : Characteristic peaks at δ 5.3 (olefinic protons) and δ 3.2 (choline methyl groups) confirm structure .

-

Mass spectrometry : ESI-MS shows m/z 786.1 [M+H]⁺, aligning with theoretical molecular weight .

Applications and Stability Considerations

DOPC’s utility in liposomes and artificial membranes necessitates strict stability protocols:

-

Storage : Lyophilized DOPC remains stable for 24 months at -80°C .

-

Oxidation prevention : Nitrogen atmosphere and antioxidants (e.g., α-tocopherol) mitigate unsaturated bond degradation .

Recent studies (PMC, 2022) highlight DOPC’s role in synthetic biology, where cell-free synthesized membranes exhibit lateral phase separation akin to natural lipid bilayers.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 18:1 (Delta9-Trans) PC can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: The compound can be reduced using agents such as sodium borohydride, which targets the double bonds to form saturated fatty acid chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.

Reduction: Sodium borohydride; conducted under mild conditions to prevent degradation of the lipid backbone.

Substitution: Various nucleophiles; reactions are often performed in organic solvents like chloroform or methanol.

Major Products:

Oxidation: Formation of epoxides and hydroxylated derivatives.

Reduction: Saturated phospholipids.

Substitution: Modified phosphocholine derivatives with altered head group functionalities.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Liposomal Formulations

Dioleoyl phosphatidylcholine is a key component in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. These liposomes enhance the bioavailability and stability of therapeutic agents.

- Table 1: Liposomal Formulations Using Dioleoyl Phosphatidylcholine

Biomedicine

Cell Membrane Studies

Dioleoyl phosphatidylcholine is often used in studies examining cell membranes due to its similarity to natural phospholipids found in biological membranes. It helps researchers understand membrane dynamics and interactions.

- Case Study: Membrane Fluidity

Research has shown that incorporating dioleoyl phosphatidylcholine into model membranes increases fluidity, which is critical for membrane protein function and cellular signaling pathways. This property has implications for drug design targeting membrane proteins.

Antimicrobial Activity

Studies have demonstrated that dioleoyl phosphatidylcholine exhibits antimicrobial properties when used in formulations aimed at combating bacterial infections.

- Table 2: Antimicrobial Efficacy of Dioleoyl Phosphatidylcholine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science

Nanoparticle Stabilization

Dioleoyl phosphatidylcholine is utilized to stabilize nanoparticles in various applications, including drug delivery and imaging.

- Case Study: Stabilization of Gold Nanoparticles

A study demonstrated that dioleoyl phosphatidylcholine-coated gold nanoparticles showed enhanced stability in physiological conditions, making them suitable for biomedical applications such as imaging and targeted therapy.

Wirkmechanismus

The mechanism of action of 18:1 (Delta9-Trans) PC involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The trans double bonds in the fatty acid chains create a more rigid structure compared to their cis counterparts, affecting the overall dynamics of the membrane. This rigidity can enhance the stability of liposomes and vesicles, making them more effective for drug delivery .

Molecular Targets and Pathways:

Membrane Proteins: The compound interacts with membrane proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine and analogous phospholipids:

Detailed Analysis of Structural and Functional Differences

Acyl Chain Configuration and Membrane Fluidity

- 9E vs. 9Z Isomerism : The trans (9E) double bond reduces acyl chain kinking compared to the cis (9Z) configuration, leading to tighter packing and reduced membrane fluidity. This property positions the 9E compound between highly ordered saturated lipids (e.g., DMPC) and disordered cis-unsaturated lipids (e.g., DOPC) .

- Oxidation Sensitivity : While DOPC is prone to oxidation due to its cis double bonds (e.g., forming chlorohydrins under plasma exposure ), the 9E compound may exhibit different oxidative pathways due to altered electron density around the trans double bond.

Phase Behavior and Bilayer Properties

- Salt Interactions: DOPC vesicles exhibit size fluctuations under monovalent salt stress (e.g., NaCl), with contradictory reports on whether size increases or decreases . The 9E compound’s tighter packing may reduce sensitivity to ionic strength compared to DOPC.

- Headgroup Effects: Compared to DOPE (ethanolamine headgroup), the choline headgroup in 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine stabilizes lamellar phases, making it less prone to forming hexagonal structures .

Biologische Aktivität

1,2-Di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC) is a phospholipid that plays a significant role in various biological processes. Its unique structure, characterized by two unsaturated fatty acid chains, contributes to its fluidity and functionality in cellular membranes. This article explores the biological activity of DOPC, focusing on its applications in drug delivery systems, cellular interactions, and immunological implications.

DOPC is a synthetic phospholipid with the following chemical formula:

- Molecular Formula : C₄₄H₈₄N₁O₈P

- CAS Number : 4235-95-4

- Molecular Weight : 786.11 g/mol

1. Membrane Fluidity and Structure

DOPC is known for enhancing membrane fluidity due to its unsaturated fatty acid chains. This property is crucial for maintaining the integrity and functionality of cellular membranes. Studies have shown that DOPC can influence the phase behavior of lipid bilayers, promoting a more fluid state which is essential for membrane protein function and cell signaling pathways .

2. Drug Delivery Systems

DOPC is widely utilized in lipid nanoparticle formulations for drug delivery. Its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes makes it an attractive candidate for therapeutic applications. For instance, DOPC has been used in the formulation of mRNA vaccines, where it aids in protecting the mRNA from degradation while promoting cellular uptake .

| Application | Description |

|---|---|

| mRNA Vaccine Delivery | Enhances stability and delivery efficiency of mRNA into cells |

| Liposomal Drug Formulations | Encapsulates hydrophobic drugs for targeted delivery |

| Gene Therapy | Facilitates the transport of genetic material into target cells |

3. Immunogenicity and Inflammatory Response

Research indicates that DOPC can modulate immune responses. In particular, its incorporation into lipid nanoparticles has been shown to influence the immunogenicity of vaccines. The physicochemical properties of DOPC contribute to how the immune system recognizes and responds to the lipid formulations .

Case Study: Immunogenicity Assessment

In a study assessing lipid nanoparticles containing DOPC, researchers found that varying the lipid composition affected the immune response in vivo. The optimal formulation demonstrated enhanced antibody production against the target antigen, indicating that DOPC plays a pivotal role in vaccine efficacy .

4. Cellular Interactions

DOPC interacts with various cell types, influencing processes such as endocytosis and membrane fusion. Its presence in cellular membranes can affect signal transduction pathways, particularly those involved in inflammation and apoptosis .

Research Findings

Recent studies have highlighted several key findings regarding DOPC's biological activity:

- Lipid Nanoparticle Formulations : DOPC is often combined with other lipids such as cholesterol to enhance stability and improve drug delivery efficiency.

- Biocompatibility : DOPC has been shown to be biocompatible, making it suitable for use in biomedical applications without eliciting significant adverse reactions .

- Role in Disease Models : In models of disease such as cancer and viral infections, DOPC-containing formulations have demonstrated potential therapeutic benefits by improving drug delivery to affected tissues.

Q & A

Q. How can the double bond position and geometry (cis vs. trans) in 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine be experimentally determined?

To resolve double bond positions and isomer specificity (e.g., 9E vs. 9Z), online ozonolysis coupled with liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) is a robust method. Ozonolysis cleaves double bonds, producing diagnostic fragments that are analyzed via LC-IM-MS. For example, the 9E isomer generates distinct ozonolysis products compared to the 9Z isomer, enabling precise structural identification . This approach is critical for distinguishing between isomeric phospholipids in lipidomic workflows.

Q. What extraction methods are suitable for isolating phosphatidylcholines like 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine from biological tissues?

The Bligh and Dyer method is a gold standard for lipid extraction. It involves homogenizing tissues in a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation. The chloroform layer retains lipids, including phosphatidylcholines, while non-lipids partition into the methanolic layer. This method is rapid (10 minutes), reproducible, and minimizes lipid degradation, making it ideal for sensitive phospholipids .

Q. How does NaCl influence the membrane rigidity of lipid bilayers containing this compound?

External NaCl increases membrane rigidity by modulating electrostatic interactions between lipid headgroups. Studies using differential scanning calorimetry (DSC) and fluorescence anisotropy show that NaCl reduces the fluidity of 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine bilayers by compressing the hydration layer around phosphocholine headgroups. This effect is concentration-dependent and critical for modeling cellular responses to osmotic stress .

Advanced Research Questions

Q. What enzymatic strategies are employed to synthesize unsaturated phosphatidylcholines with specific acyl chain configurations?

Phospholipase A₂ (PLA₂) -mediated synthesis is a key enzymatic approach. For example, PLA₂ catalyzes the stereospecific hydrolysis of sn-2 acyl chains in glycerophospholipids, enabling the incorporation of unsaturated fatty acids (e.g., 9E-octadecenoyl) into sn-1 and sn-2 positions. Tritiated hydrogen and platinum catalysts are used to stabilize intermediates during enzymatic reactions . Careful control of reaction conditions (pH, temperature) minimizes acyl migration, a common issue in lysophospholipid synthesis .

Q. How do lipid composition and isomer specificity affect the behavior of glycyrrhizic acid in membrane systems?

In mixed lipid systems, 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine (trans isomer) forms less ordered bilayers compared to its cis counterpart (DOPC). This disorder enhances the membrane-modifying activity of glycyrrhizic acid, a triterpenoid. Studies using electron spin resonance (ESR) with spin-labeled probes reveal that glycyrrhizic acid induces cooperative chain distortions in disordered bilayers, altering membrane permeability and raft formation .

Q. What role does this phospholipid play in reactive oxygen species (ROS) accumulation in plant-pathogen interactions?

In Pinus massoniana infected with nematodes, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine (a structural analog) is negatively correlated with ROS accumulation. Its depletion under stress conditions disrupts membrane integrity, exacerbating oxidative damage. LC-HRMS metabolomics identifies this phospholipid as a biomarker for ROS-related metabolic shifts, linking lipid peroxidation to pathogen defense mechanisms .

Q. How can acyl migration be monitored during the synthesis of lysophosphatidylcholine derivatives?

³¹P NMR spectroscopy tracks acyl migration in real-time by observing chemical shifts in phosphocholine headgroups. For instance, the migration of palmitoyl chains from sn-1 to sn-2 positions in lysophosphatidylcholines follows first-order kinetics under basic conditions (rate constant ~4 × 10⁻⁴ s⁻¹). This method is essential for ensuring positional fidelity in synthetic phospholipids .

Methodological Considerations

Q. What techniques validate the structural integrity of synthetic 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine?

- Tandem mass spectrometry (MS/MS) : Fragmentation patterns confirm acyl chain composition and regiochemistry.

- Nuclear magnetic resonance (NMR) : ¹H and ³¹P NMR resolve sn-1/sn-2 positional isomers and headgroup conformation.

- Thin-layer chromatography (TLC) : Validates purity (>99%) and detects trace contaminants like 1,3-diacyl isomers .

Q. How are model membranes (e.g., vesicles) prepared for studying this compound’s biophysical properties?

- Freeze-thaw extrusion : Lipid films are rehydrated in buffer, subjected to 10 freeze-thaw cycles, and extruded through polycarbonate membranes to form unilamellar vesicles.

- Fluorescence microscopy : Incorporation of Texas Red (0.04 mol%) enables visualization of vesicle morphology and stability under varying ionic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.